molecular formula C25H23ClN2O5S B11491870 ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11491870
M. Wt: 499.0 g/mol
InChI Key: UMXGRQOBRXRWCG-UHFFFAOYSA-N
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Description

ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of multiple functional groups, including a sulfonamide, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the sulfonamide and methoxy groups. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

    Indole Core Synthesis: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the indole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Methoxy Group Introduction: The methoxy group is introduced through methylation of the corresponding phenol derivative using methyl iodide and a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonylamino]-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C25H23ClN2O5S/c1-4-33-25(29)24-16(2)28(19-8-10-20(32-3)11-9-19)23-14-7-18(15-22(23)24)27-34(30,31)21-12-5-17(26)6-13-21/h5-15,27H,4H2,1-3H3

InChI Key

UMXGRQOBRXRWCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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